molecular formula C21H12ClF4N3O3 B1193110 4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid

4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid

Cat. No.: B1193110
M. Wt: 465.8 g/mol
InChI Key: ODEANEWMWSRFHI-UHFFFAOYSA-N
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Description

MRL-248 is a synthetic organic compound that functions as a selective antagonist of the retinoic acid-related orphan receptor gamma t (RORγt), an isoform of the retinoic acid-related orphan receptor gamma (RORγ). This compound has shown significant potential in anti-inflammatory applications, particularly in the modulation of T-helper 17 (Th17) cell-mediated immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MRL-248 involves the preparation of N-(indazol-3-yl)piperidine-4-carboxylic acids. The process begins with the formation of an indazole core, followed by the introduction of a piperidine ring at the 3-position of the indazole. The carboxylic acid group is then introduced at the 4-position of the piperidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of MRL-248 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce MRL-248 in bulk quantities suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: MRL-248 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MRL-248, each with potentially unique biological activities .

Scientific Research Applications

MRL-248 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of RORγt antagonists.

    Biology: Investigated for its role in modulating immune responses, particularly in the differentiation and function of Th17 cells.

    Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and inflammatory bowel diseases.

    Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical applications

Mechanism of Action

MRL-248 exerts its effects by selectively binding to the RORγt isoform, inhibiting its activity. This inhibition prevents the transcription of genes involved in the differentiation and function of Th17 cells, leading to a reduction in the production of pro-inflammatory cytokines such as interleukin 17 (IL-17). The molecular targets and pathways involved include the RORγt receptor and downstream signaling pathways that regulate immune responses .

Comparison with Similar Compounds

Comparison: MRL-248 is unique in its high potency and selectivity for RORγt, making it a valuable tool for studying the role of this receptor in immune responses. Compared to similar compounds, MRL-248 has demonstrated superior pharmacokinetic properties and a favorable off-target profile, making it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C21H12ClF4N3O3

Molecular Weight

465.8 g/mol

IUPAC Name

4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]-3a,7a-dihydropyrazolo[4,3-b]pyridin-3-yl]-3-fluorobenzoic acid

InChI

InChI=1S/C21H12ClF4N3O3/c22-13-4-1-3-12(21(24,25)26)16(13)19(30)29-15-5-2-8-27-18(15)17(28-29)11-7-6-10(20(31)32)9-14(11)23/h1-9,15,18H,(H,31,32)

InChI Key

ODEANEWMWSRFHI-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(C2=NN(C(C3=C(C(F)(F)F)C=CC=C3Cl)=O)C4C2N=CC=C4)C(F)=C1

Canonical SMILES

C1=CC2C(C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=C(C=C(C=C4)C(=O)O)F)N=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRL-248;  MRL248;  MRL 248.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid
Reactant of Route 2
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid
Reactant of Route 3
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid
Reactant of Route 4
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-{1-[2-chloro-6-(trifluoromethyl)benzoyl]-1H,3aH,7aH-pyrazolo[4,3-b]pyridin-3-yl}-3-fluorobenzoic acid

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